molecular formula C6H6OS2 B6250676 4-(methylsulfanyl)thiophene-3-carbaldehyde CAS No. 88511-85-7

4-(methylsulfanyl)thiophene-3-carbaldehyde

Cat. No. B6250676
CAS RN: 88511-85-7
M. Wt: 158.2
InChI Key:
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Description

4-(methylsulfanyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS2 . It is a powder in physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the synthesis of 2-substituted thiophene 3-carbaldehyde through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals has been reported .


Molecular Structure Analysis

The molecular weight of 4-(methylsulfanyl)thiophene-3-carbaldehyde is 158.25 . The InChI code for this compound is 1S/C6H6OS2/c1-8-6-4-9-3-5 (6)2-7/h2-4H,1H3 .


Chemical Reactions Analysis

Thiophene-based analogs, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

4-(methylsulfanyl)thiophene-3-carbaldehyde is a powder with a melting point of 53-55 degrees Celsius .

Safety and Hazards

This compound is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

While the specific future directions for 4-(methylsulfanyl)thiophene-3-carbaldehyde are not mentioned in the retrieved sources, thiophene derivatives in general are being extensively studied for their potential applications in various fields, including medicinal chemistry, organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methylsulfanyl)thiophene-3-carbaldehyde involves the introduction of a methylsulfanyl group onto a thiophene ring, followed by the oxidation of the resulting thioether to form the aldehyde functional group.", "Starting Materials": [ "Thiophene", "Methyl mercaptan", "Sodium hydride", "Chloroacetaldehyde", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Water" ], "Reaction": [ "Thiophene is treated with methyl mercaptan and sodium hydride in anhydrous conditions to form 4-(methylsulfanyl)thiophene.", "The resulting thioether is then reacted with chloroacetaldehyde in the presence of acetic acid to form 4-(methylsulfanyl)thiophene-3-carbaldehyde.", "The aldehyde group is then oxidized to a carboxylic acid using sodium chlorite and sodium bicarbonate in water, yielding the final product of 4-(methylsulfanyl)thiophene-3-carbaldehyde." ] }

CAS RN

88511-85-7

Product Name

4-(methylsulfanyl)thiophene-3-carbaldehyde

Molecular Formula

C6H6OS2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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